molecular formula C5H8N2 B029720 1,3-Dimethylpyrazole CAS No. 694-48-4

1,3-Dimethylpyrazole

Cat. No. B029720
M. Wt: 96.13 g/mol
InChI Key: NODLZCJDRXTSJO-UHFFFAOYSA-N
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Patent
US04946496

Procedure details

59 g (0.615 mmol) of 1,3-dimethylpyrazole is added slowly to 300 g (2.5 mmol) of chlorosulfonic acid at 0° C. The reaction is warmed to 90° C. for 3 hours, cooled and poured onto 500 g of ice. The aqueous solution is extracted with 3×100 ml of ether. The organic extract is dried over anhydrous sodium sulfate and filtered. The ether solution is added dropwise to a solution of 55 grams of anhydrous ammonia (2.5 mmol) in 250 ml of ether. After standing overnight, water is added and the layers separated. The aqueous solution is extracted with ethyl acetate, the organic solutions combined and dried over anhydrous sodium sulfate. After removal of the drying agent, the solvent is removed in vacuo giving 20.5 g of product, m.p.=97°-105° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([CH3:7])=[N:3]1.Cl[S:9]([OH:12])(=O)=[O:10].[NH3:13].O>CCOCC>[CH3:1][N:2]1[CH:6]=[C:5]([S:9]([NH2:13])(=[O:12])=[O:10])[C:4]([CH3:7])=[N:3]1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
CN1N=C(C=C1)C
Name
Quantity
300 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with 3×100 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(C(=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 19024.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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